Villosol

Catalog No.
S622557
CAS No.
60077-62-5
M.F
C23H20O7
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Villosol

CAS Number

60077-62-5

Product Name

Villosol

IUPAC Name

(6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one

Molecular Formula

C23H20O7

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C23H20O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,24H,1,6,9H2,2-4H3/t14-/m1/s1

InChI Key

STFNGWNFASVBRR-CQSZACIVSA-N

SMILES

CC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O

Synonyms

isopatriscabrol, patriscabrol, villosol

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O

Villosol is a natural product found in Tephrosia pentaphylla, Patrinia scabra, and other organisms with data available.

Villosol is a chemical compound with the molecular formula C₂₃H₂₀O₇ and a molecular weight of approximately 408.12 daltons. It is classified as a terpenoid and is primarily isolated from the plant Herba Patriniae. Villosol exhibits a complex structure characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms, contributing to its biological activity and potential applications in various fields .

Typical of polyphenolic compounds. These include:

  • Oxidation: Villosol may react with oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
  • Esterification: The presence of hydroxyl groups allows for ester formation with acids, which can modify its solubility and reactivity.
  • Reduction: Under reducing conditions, Villosol can be converted into diols or other reduced forms, affecting its biological properties.

These reactions are significant for understanding how Villosol can be modified for specific applications .

Villosol has been studied for its various biological activities, including:

  • Anti-inflammatory Properties: Research indicates that Villosol acts as a potent inhibitor of inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Effects: Studies have shown that Villosol exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its antioxidant properties.

These biological activities highlight Villosol's potential therapeutic uses in medicine .

Villosol can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Villosol from plants such as Herba Patriniae and Tephrosia purpurea, where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenoid precursors, although specific synthetic routes are less documented compared to natural extraction methods.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler compounds into Villosol through biocatalysis is an emerging area of interest.

These synthesis methods are crucial for producing Villosol in sufficient quantities for research and application .

Villosol has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, Villosol is being explored as a potential drug candidate.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: As a natural antioxidant, Villosol can be used in food preservation to enhance shelf life.

The versatility of Villosol in these applications underscores its importance in both health and industry .

Interaction studies involving Villosol focus on its effects on various biological targets:

  • Protein Interactions: Research indicates that Villosol may interact with specific proteins involved in inflammatory pathways, potentially modulating their activity.
  • Cell Signaling Pathways: Studies have shown that Villosol can influence signaling pathways related to cell proliferation and apoptosis in cancer cells.
  • Synergistic Effects with Other Compounds: Investigations into how Villosol works in conjunction with other natural compounds may reveal enhanced therapeutic effects.

These studies are essential for understanding the full potential of Villosol in therapeutic contexts .

Villosol shares structural similarities with several other compounds, which can provide insight into its uniqueness:

Compound NameMolecular FormulaKey Characteristics
TuberosinC₂₃H₂₀O₇Potent anti-inflammatory and anticancer properties
6a,12-DidehydrosumatrolC₂₃H₂₀O₇Related terpenoid with similar bioactivity
QuercetinC₁₅H₁₀O₇Flavonoid known for antioxidant properties

While Tuberosin and 6a,12-Didehydrosumatrol share similar molecular formulas with Villosol, their specific biological activities and mechanisms may differ. Quercetin, although structurally distinct, also exhibits significant antioxidant activity but lacks the specific anticancer effects attributed to Villosol .

Taxonomic Distribution in Plant Species

Villosol represents a distinctive iridolactone compound with a molecular formula of C23H20O7 and molecular weight of 408.4 grams per mole, identified by Chemical Abstracts Service registry number 60077-62-5 [1] [2]. This bioactive secondary metabolite demonstrates a specific taxonomic distribution pattern across select plant families, particularly within the Fabaceae and Caprifoliaceae families [1] [36].

Patrinia scabra Bunge serves as the primary source of villosol, where comprehensive phytochemical investigations have established its presence in the root tissues [10] [12]. Chemical constituent analysis of Patrinia scabra through silica gel and Sephadex LH-20 column chromatography has successfully isolated and purified villosol alongside other compounds including patriscabrol, protocatechuic acid, beta-daucosterol, oleic acid, beta-sitosterol, and erucic acid [10]. The isolation of villosol from this species represents the first documented occurrence of this compound in Patrinia scabra [10].

The Fabaceae family contains multiple species that produce villosol, with Tephrosia purpurea being a notable source where the compound contributes to the plant's diverse phytochemical profile [14]. Research on Tephrosia purpurea has revealed that various plant parts contain secondary metabolites including rotenoids, isoflavones, and flavanones, with villosol being among the bioactive constituents that contribute to the plant's medicinal properties [14]. Tephrosia pentaphylla and Tephrosia villosa have also been documented as natural sources of villosol, with the compound being particularly concentrated in roots and seedpods of Tephrosia villosa [1] [18].

Millettia brandisiana represents another significant source within the Fabaceae family, where villosol has been isolated from leaf tissues [1] [37]. Phytochemical investigations of Millettia brandisiana roots have yielded diverse flavonoids through bioassay-guided fractionation, confirming the presence of villosol among the isolated compounds [37]. Additional Fabaceae species including Tephrosia toxicaria and Derris oblonga have been reported to contain villosol, though detailed characterization studies remain limited [36].

The following table summarizes the taxonomic distribution of villosol across documented plant species:

Plant SpeciesPlant FamilyPlant Part(s) Containing VillosolGeographic DistributionReference Citation
Patrinia scabra BungeCaprifoliaceaeRootsEast Asia [10] [12] [13]
Tephrosia pentaphyllaFabaceaeLeavesSoutheast Asia [1]
Tephrosia purpureaFabaceaeWhole plantIndia, Southeast Asia [14]
Tephrosia villosaFabaceaeRoots and seedpodsIndia [18] [36]
Tephrosia toxicariaFabaceaePlant tissueTropical regions [22] [36]
Millettia brandisianaFabaceaeLeavesSoutheast Asia [1] [35] [36] [37]
Derris oblongaFabaceaePlant tissueSoutheast Asia [36]
Patrinia villosaCaprifoliaceaePlant tissueEast Asia [17] [36]

Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of villosol involves complex enzymatic pathways that integrate multiple metabolic routes within plant cells [43] [47]. As an iridolactone compound, villosol biosynthesis follows the general framework of iridoid biosynthetic pathways, which have been demonstrated to evolve independently in plants and represent sophisticated biochemical processes [43].

The mevalonate pathway serves as a fundamental biosynthetic route contributing to villosol precursor formation [48] [51]. This pathway initiates with acetyl-coenzyme A as the primary substrate, proceeding through 3-hydroxy-3-methylglutaryl-coenzyme A reductase and mevalonate kinase as key regulatory enzymes [48]. The mevalonate pathway produces isopentenyl diphosphate and dimethylallyl diphosphate, which subsequently condense to form geranyl diphosphate and farnesyl diphosphate [48]. These intermediate compounds serve as universal precursors for diverse secondary metabolite biosynthesis, including iridolactone formation [48].

Shikimic acid pathway components also contribute to villosol biosynthesis through the production of aromatic precursors [49] [47]. This pathway consists of seven reaction steps beginning with phosphoenolpyruvic acid from glycolysis and D-erythrose-4-phosphate from the pentose phosphate cycle [49]. The pathway produces chorismic acid as a key branch-point compound, which serves as the precursor for aromatic amino acids including phenylalanine, tyrosine, and tryptophan [49]. These aromatic amino acids subsequently feed into phenylpropanoid pathways that contribute to the complex ring structures characteristic of iridolactone compounds [47].

Iridoid-specific biosynthetic enzymes catalyze the formation of the characteristic cyclopentane ring structure found in villosol [43]. Research has identified iridoid synthases and cyclase enzymes as critical components in this process, though the specific enzymatic steps leading to villosol formation remain incompletely characterized [43]. The biosynthetic pathway likely involves geranyl diphosphate as an early precursor, which undergoes cyclization and oxidative modifications to generate the iridolactone scaffold [43].

Terpenoid biosynthesis pathways provide additional precursor molecules through terpene synthases and prenyltransferases [20] [21]. These enzymes facilitate the formation of monoterpene and sesquiterpene precursors that undergo further modifications to produce the complex molecular architecture of villosol [20]. The integration of terpenoid and phenolic biosynthetic pathways represents a sophisticated biochemical strategy for producing structurally diverse secondary metabolites [21].

The following table outlines the major biosynthetic pathway components involved in villosol formation:

Pathway ComponentKey Enzymes/ProteinsPrecursor MoleculesEnd ProductsCellular Localization
Mevalonate pathwayHMG-CoA reductase, Mevalonate kinaseAcetyl-CoA, HMG-CoASterols, TriterpenesCytoplasm, ER
Shikimic acid pathwayChorismate mutase, Shikimate dehydrogenasePhosphoenolpyruvate, Erythrose-4-phosphateAromatic amino acids, PhenolicsPlastids, Cytoplasm
Iridoid biosynthesisIridoid synthase, Cyclase enzymesGeranyl diphosphate, NepetalactolIridoids, IridolactonesPlastids
Phenylpropanoid pathwayPhenylalanine ammonia lyasePhenylalanine, TyrosineLignin, FlavonoidsCytoplasm
Secondary metabolite regulationTranscription factors, Signaling proteinsPrimary metabolitesDefense compoundsVarious
Terpenoid biosynthesisTerpene synthases, PrenyltransferasesIPP, DMAPPMono-, sesqui-, diterpenesPlastids, Cytoplasm

Ecological Roles in Plant Defense Mechanisms

Villosol functions as a crucial component of plant defense systems, contributing to the sophisticated chemical arsenal that plants deploy against herbivores, pathogens, and environmental stresses [26] [27]. Secondary metabolites like villosol serve as both constitutive and inducible defense compounds, providing multiple layers of protection for plant survival [27] [29].

Anti-herbivore defense mechanisms represent a primary ecological function of villosol within plant tissues [26] [30]. Secondary metabolites enable plants to quickly detect herbivore attacks and respond through the synthesis and accumulation of defensive compounds [26]. Villosol contributes to deterrent and anti-feedant activities that reduce herbivore consumption rates and limit damage to plant tissues [27]. The compound may also exhibit direct toxicity to insect pests, providing immediate protection against herbivorous insects [26]. Research has demonstrated that several studies suggest limited potential for adaptation by insect herbivores to secondary metabolites like villosol, making these compounds particularly effective defensive tools [26].

Pathogen resistance functions constitute another critical ecological role of villosol in plant defense systems [27] [32]. The compound serves as a phytoanticipin, being constitutively present in plant tissues to provide immediate protection against microbial pathogens [34]. Upon pathogen recognition, villosol concentrations may increase as part of the induced defense response, functioning as a phytoalexin [34]. The antimicrobial properties of iridolactone compounds like villosol contribute to broad-spectrum protection against bacterial, fungal, and viral pathogens [30]. These defensive metabolites demonstrate potent antibacterial, antifungal, antiparasitic, and antiviral properties that can be superior to existing synthetic compounds [30].

Chemical signaling and communication represent sophisticated ecological functions of villosol within plant communities [31] [33]. Secondary plant metabolites facilitate communication between plants and microorganisms through root exudates and decomposition products [31]. Villosol may participate in establishing ecological relationships between plants and beneficial soil microorganisms while simultaneously deterring harmful organisms [31]. The compound contributes to the modulation of multi-trophic interactions involving host plants, herbivores, natural enemies, and potentially pollinators [26].

Stress response coordination demonstrates the regulatory functions of villosol in plant physiology [33] [28]. Secondary metabolites like villosol serve as reliable indicators of defense activation, helping plants control defense responses to conserve metabolic energy and avoid self-damage [33]. The compound may act as a regulatory molecule that influences the expression of defense-related genes and the accumulation of other protective metabolites [33]. These regulatory functions enable plants to optimize their defensive responses according to the specific threats they encounter [28].

Environmental adaptation strategies highlight the broader ecological significance of villosol production [26] [31]. The synthesis of this compound represents a metabolic investment that provides competitive advantages in challenging environments [26]. Villosol contributes to plant survival strategies that enable species to colonize diverse habitats and respond to changing environmental conditions [31]. The compound may also participate in allelopathic interactions, influencing the growth and development of neighboring plants through chemical interference [31].

XLogP3

4.2

Other CAS

60077-62-5

Wikipedia

Villosol

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